1-(bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole
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Overview
Description
1-(Bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole is a compound that belongs to the class of benzodiazoles, which are known for their diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a bromodifluoromethyl group and a chlorine atom attached to the benzodiazole ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1-(bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole typically involves the introduction of the bromodifluoromethyl group onto the benzodiazole ring. One common method involves the reaction of 2-chloro-1H-1,3-benzodiazole with bromodifluoromethylating agents under specific conditions. Industrial production methods may involve the use of advanced catalytic systems to enhance yield and selectivity .
Chemical Reactions Analysis
1-(Bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cross-Coupling Reactions: It can be involved in cross-coupling reactions to form complex molecules, which are valuable in pharmaceutical synthesis.
Scientific Research Applications
1-(Bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole has several applications in scientific research:
Medicinal Chemistry: It is used in the development of novel pharmaceuticals due to its unique chemical properties.
Material Science: The compound is explored for its potential in creating advanced materials with specific properties.
Biological Studies: It serves as a tool in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The bromodifluoromethyl group can form strong interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole can be compared with other similar compounds such as:
(Chlorodifluoromethyl)trimethylsilane: Known for its use in difluoromethylation reactions.
(Bromodifluoromethyl)trimethylsilane: Similar in structure but with different reactivity and applications.
Gem-difluoroallenes: These compounds also contain difluoromethyl groups and are used in various synthetic transformations.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of fluorinated compounds in modern chemistry.
Properties
CAS No. |
2763750-85-0 |
---|---|
Molecular Formula |
C8H4BrClF2N2 |
Molecular Weight |
281.5 |
Purity |
95 |
Origin of Product |
United States |
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